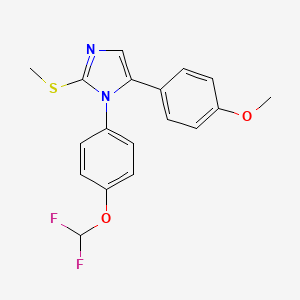

1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

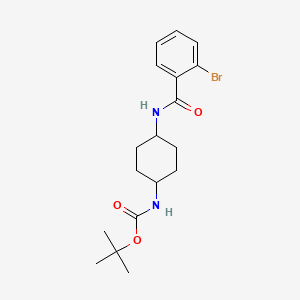

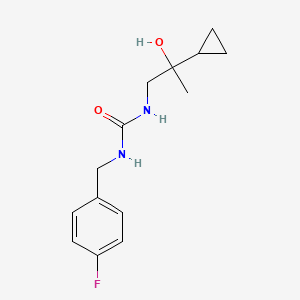

The compound “1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole” is an organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The molecule also contains methoxy (OCH3) and methylthio (SCH3) functional groups, which are commonly found in a wide range of organic compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazole ring, possibly through a cyclization reaction. The methoxy and methylthio groups could be introduced through substitution reactions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring, along with the methoxy and methylthio substituents. The difluoromethoxy group would introduce elements of polarity and potential for hydrogen bonding .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the imidazole ring and the various substituents. The electron-donating methoxy and methylthio groups could potentially increase the reactivity of the aromatic ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar difluoromethoxy group and the potential for hydrogen bonding could impact properties like solubility and melting point .

Aplicaciones Científicas De Investigación

Corrosion Inhibition

- Imidazole derivatives, including those with methoxyphenyl groups, have been investigated for their potential as corrosion inhibitors. A study by Prashanth et al. (2021) found that imidazole derivatives demonstrated significant corrosion inhibition efficiency on mild steel in acidic solutions, with certain derivatives showing up to 96% efficiency. This was attributed to strong adsorption following the Langmuir model and mixed type adsorption (physisorption and chemisorption) (Prashanth et al., 2021).

Synthesis and Characterization

- Odasso and Toja (1983) described a one-pot synthesis method for an imidazole derivative, highlighting its use in pharmacokinetics and metabolism studies (Odasso & Toja, 1983).

- Emel’yanenko et al. (2017) conducted a study on the thermochemical properties of different 1-(R-phenyl)-1H-imidazoles, providing insight into their physicochemical properties adjustable for practical applications (Emel’yanenko et al., 2017).

Pharmacological Applications

- Ramanathan (2017) explored the synthesis and biological activities of an imidazole derivative, emphasizing its pharmaceutical importance due to the ionizable aromatic compound that improves pharmacokinetic characteristics (Ramanathan, 2017).

- Schiatti et al. (1986) investigated a non-acidic imidazole derivative, MDL-035, for its anti-inflammatory and analgesic activities, noting its greater potency compared to other common anti-inflammatory drugs and its low gastroulcerogenic activity in rats (Schiatti et al., 1986).

Chemical Synthesis and Analysis

- Collman et al. (2000) synthesized and determined the pKa values of 1-(o-hydroxyphenyl)imidazole carboxylic esters, serving as building blocks for synthesizing active-site model compounds of cytochrome c oxidase (Collman et al., 2000).

- Moosavi‐Zare et al. (2013) used disulfonic acid imidazolium chloroaluminate as a catalyst for the synthesis of pyrazoles, showcasing the versatility of imidazole derivatives in chemical synthesis (Moosavi‐Zare et al., 2013).

Direcciones Futuras

Propiedades

IUPAC Name |

1-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)-2-methylsulfanylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N2O2S/c1-23-14-7-3-12(4-8-14)16-11-21-18(25-2)22(16)13-5-9-15(10-6-13)24-17(19)20/h3-11,17H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUFIIRXFVBBIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2577801.png)

![6-Tert-butyl-2-[(oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2577806.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2577819.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2-chlorobenzamide](/img/structure/B2577821.png)

![4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine](/img/structure/B2577823.png)